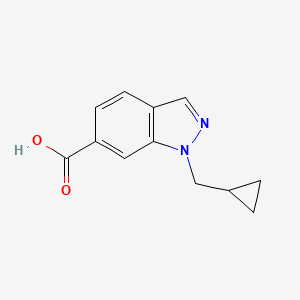

1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid

Overview

Description

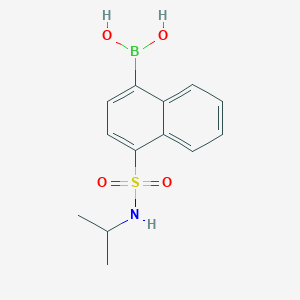

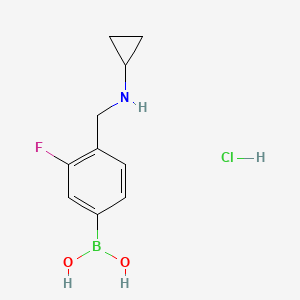

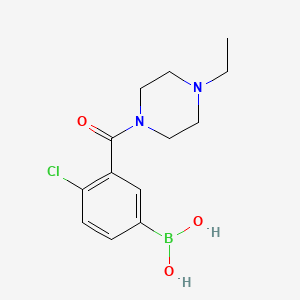

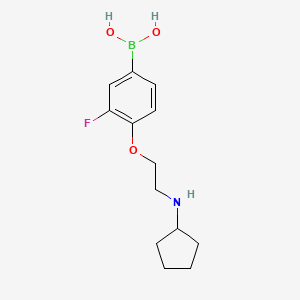

The compound “1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid” is a complex organic molecule. It contains an indazole group, which is a type of nitrogen-containing heterocycle . It also has a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . The carboxylic acid group is a common functional group in organic chemistry, often involved in reactions .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps, including the formation of the indazole ring, the introduction of the cyclopropylmethyl group, and the attachment of the carboxylic acid group. The synthesis could potentially involve techniques such as cyclopropanation, nucleophilic substitution, or cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the indazole ring and the cyclopropylmethyl group. The indazole ring is a bicyclic structure containing two nitrogen atoms, while the cyclopropylmethyl group is a three-membered ring attached to a methyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The carboxylic acid group is often involved in reactions such as esterification or amidation. The indazole ring might participate in electrophilic substitution reactions, and the cyclopropylmethyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Cyclopropane Fatty Acid Biosynthesis in Plants

- Application Summary: Cyclopropane fatty acids (CPFAs) are produced by a small number of plants and are useful in the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks . Litchi chinensis, a member of the order Malvidae, is one such plant; its seed oil contains at least 40 mol% CPFAs .

- Methods of Application: Several genes, representing early, middle, and late steps in the Litchi fatty acid and TAG biosynthetic pathways have been cloned and characterized . The tissue-specific and developmental transcript expression profiles and biochemical characteristics observed indicate which enzymes might play a larger role in Litchi seed TAG biosynthesis and accumulation .

- Results: These data provide insights into which genes likely represent the best targets for either silencing or overexpression, in future metabolic engineering strategies aimed at altering CPFA content .

Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities . Various natural compounds contain indole as parent nucleus for example tryptophan .

- Results: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(cyclopropylmethyl)indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)9-3-4-10-6-13-14(11(10)5-9)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSNWYTWGGRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=C(C=CC(=C3)C(=O)O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)